molecular formula C19H16BrN3O4S B2964900 (Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941871-99-4

(Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2964900
CAS RN: 941871-99-4
M. Wt: 462.32
InChI Key: BXMYUOAUHMNEJC-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an acetamido group, a bromobenzoyl group, and a benzo[d]thiazol group. These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions like the cyanide-catalyzed imino-Stetter reaction or Friedel–Crafts reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The bromobenzoyl group would likely contribute significant steric hindrance .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromobenzoyl group could potentially be replaced via a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antimicrobial Applications

Research into benzothiazole-imino-benzoic acid ligands and their metal complexes has revealed that these compounds exhibit significant antimicrobial activity against bacterial strains causing human epidemic infections. These findings suggest potential applications in developing new antimicrobial agents. Mishra et al. (2019) synthesized and characterized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, demonstrating their efficacy against infectious bacterial strains (Mishra et al., 2019).

Anticancer Activity

The synthesis of novel 4-thiazolidinones containing the benzothiazole moiety has been explored for their anticancer activity. These compounds were evaluated in vitro against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Some compounds exhibited notable anticancer activity, highlighting the potential for developing new therapeutic agents (Havrylyuk et al., 2010).

Aldose Reductase Inhibitors

A series of iminothiazolidin-4-one acetate derivatives was synthesized and evaluated as inhibitors for aldose reductase, an enzyme involved in diabetic complications. The study found that certain derivatives exhibited high inhibitory potency, suggesting potential applications in treating diabetic complications (Ali et al., 2012).

Heterocyclic Syntheses

The compound and related derivatives have been utilized in heterocyclic syntheses, showcasing the versatility of thioureido-acetamides in generating various heterocyclic compounds through one-pot cascade reactions. This approach highlights the atom economy and efficiency of using such intermediates in chemical synthesis (Schmeyers & Kaupp, 2002).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to investigate its biological activity, given the presence of functional groups that are often found in biologically active compounds .

properties

IUPAC Name

methyl 2-[6-acetamido-2-(4-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4S/c1-11(24)21-14-7-8-15-16(9-14)28-19(23(15)10-17(25)27-2)22-18(26)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMYUOAUHMNEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.